
Tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate is a chemical compound with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol . This compound is of interest due to its unique structure, which includes a tert-butyl group, a hydroxy group, and a phenyl group attached to an azepane ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate typically involves several steps. One common method starts with the commercially available 4-bromo-1H-indole. The Vilsmeier formylation of this compound at the 3-position gives an intermediate, which is then converted to an N-Boc derivative. The aldehyde group of this intermediate is reduced with sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole
Chemical Reactions Analysis
Tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and tert-butyl(dimethyl)silyl chloride for protection of the hydroxy group . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride typically yields an alcohol, while protection with tert-butyl(dimethyl)silyl chloride yields a silyl ether.
Scientific Research Applications
Tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various biologically active compounds. In biology and medicine, it is studied for its potential therapeutic effects and as a precursor to other pharmacologically active molecules . Its unique structure makes it a valuable compound for studying the interactions between different functional groups and their effects on biological activity.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxy and phenyl groups may play a role in binding to target proteins or enzymes, while the tert-butyl group may influence the compound’s stability and solubility.
Comparison with Similar Compounds
Tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate can be compared to other similar compounds, such as tert-butyl 4-anilinopiperidine-1-carboxylate (1-Boc-4-AP) and tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate . These compounds share similar structural features, such as the presence of a tert-butyl group and a hydroxy group. this compound is unique in its azepane ring structure, which distinguishes it from other related compounds.
Properties
Molecular Formula |
C17H25NO3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-16(2,3)21-15(19)18-12-7-10-17(20,11-13-18)14-8-5-4-6-9-14/h4-6,8-9,20H,7,10-13H2,1-3H3 |
InChI Key |
OXYGJDXAKRAGKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


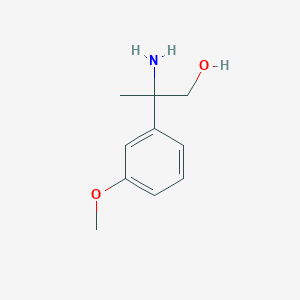
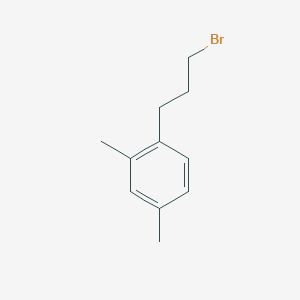

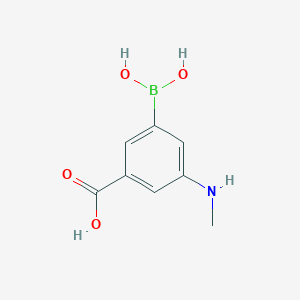
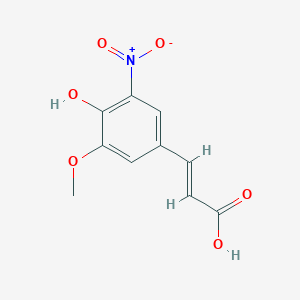
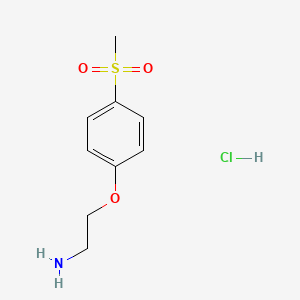
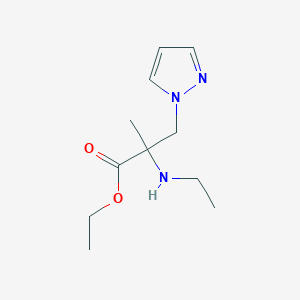
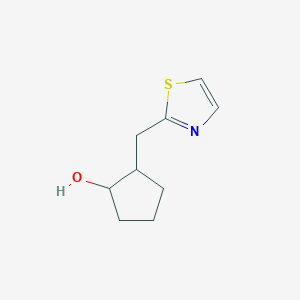
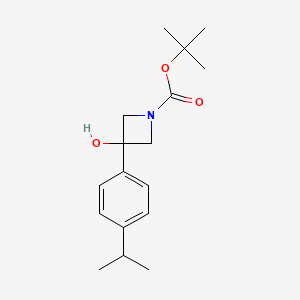
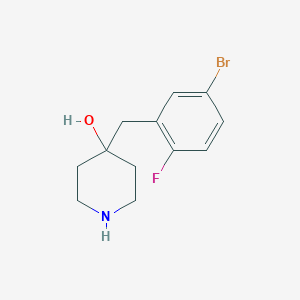


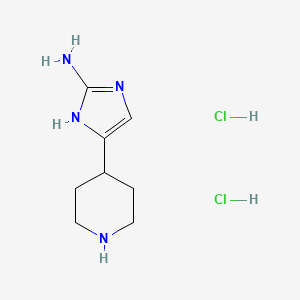
![tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate](/img/structure/B13550602.png)
